N-{4-[(1Z)-3-amino-2-cyano-3-thioxoprop-1-en-1-yl]phenyl}acetamide
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Overview
Description
N-{4-[(1Z)-2-CARBAMOTHIOYL-2-CYANOETH-1-EN-1-YL]PHENYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamothioyl group, a cyano group, and an acetamide group attached to a phenyl ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1Z)-2-CARBAMOTHIOYL-2-CYANOETH-1-EN-1-YL]PHENYL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-aminophenylacetamide with a suitable carbamothioylating agent and a cyano group donor under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1Z)-2-CARBAMOTHIOYL-2-CYANOETH-1-EN-1-YL]PHENYL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles or electrophiles in the presence of catalysts such as acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{4-[(1Z)-2-CARBAMOTHIOYL-2-CYANOETH-1-EN-1-YL]PHENYL}ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N-{4-[(1Z)-2-CARBAMOTHIOYL-2-CYANOETH-1-EN-1-YL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
N-(pyridin-2-yl)amides: Used in various medicinal applications due to their biological properties.
Phenoxy acetamide derivatives: Investigated for their pharmacological activities and potential therapeutic applications.
Uniqueness
N-{4-[(1Z)-2-CARBAMOTHIOYL-2-CYANOETH-1-EN-1-YL]PHENYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C12H11N3OS |
---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
N-[4-[(Z)-3-amino-2-cyano-3-sulfanylideneprop-1-enyl]phenyl]acetamide |
InChI |
InChI=1S/C12H11N3OS/c1-8(16)15-11-4-2-9(3-5-11)6-10(7-13)12(14)17/h2-6H,1H3,(H2,14,17)(H,15,16)/b10-6- |
InChI Key |
ZPJQOEDGLVPGEC-POHAHGRESA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C(/C#N)\C(=S)N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=C(C#N)C(=S)N |
Origin of Product |
United States |
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